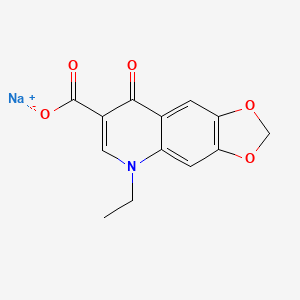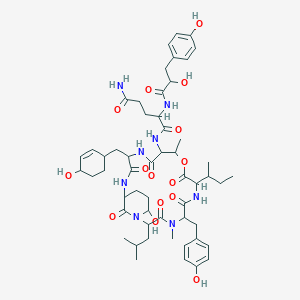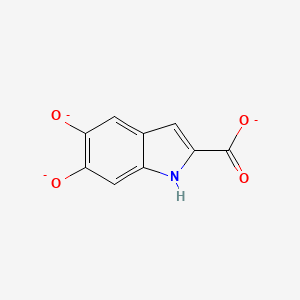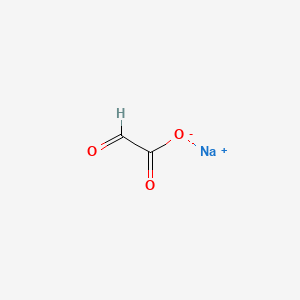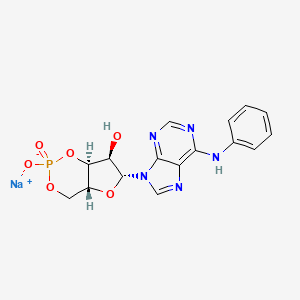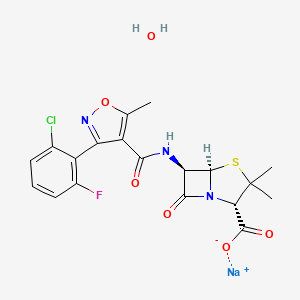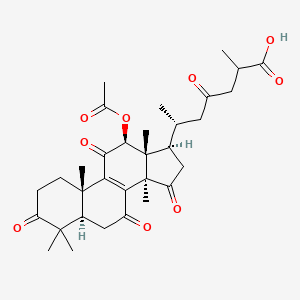
ganoderic acid F
Overview
Description
Ganoderic acid F is a triterpenoid compound derived from the medicinal fungus Ganoderma lucidum, commonly known as Lingzhi or Reishi. This compound is one of the many bioactive constituents found in Ganoderma lucidum, which has been used in traditional medicine for over 2000 years. This compound is known for its potential therapeutic properties, including anti-tumor, anti-inflammatory, and immunomodulatory effects .
Mechanism of Action
Target of Action
Ganoderic acid F, a triterpenoid compound derived from Ganoderma lucidum , has been found to exhibit a wide range of pharmacological activities . , suggesting that it may target pathways involved in cell proliferation, apoptosis, and angiogenesis.
Mode of Action
It is suggested that its anti-tumor and anti-metastatic effects may be due to its ability to inhibit angiogenesis and affect cell proliferation and/or cell death . The hydroxylation of its fuzzy sterane triterpene structure may play a significant role in its action .
Biochemical Pathways
This compound is a product of the mevalonate pathway . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate, which condenses to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to form mevalonate, which subsequently forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl pyrophosphate (DMAPP). These compounds further condense to form triterpenes, such as this compound .
Pharmacokinetics
The pharmacokinetic profile of this compound under a fasting condition is characterized by rapid absorption from the gastrointestinal tract (Tmax at approximately 30 min) and a short elimination half-life (<40 min) Concomitant food intake markedly impedes both rate and extent of this compound absorption .
Result of Action
It is known to have anti-tumor and anti-metastatic effects . It is suggested that these effects may be due to its ability to inhibit angiogenesis and affect cell proliferation and/or cell death .
Action Environment
The production and bioactivity of this compound can be influenced by various environmental factors . For instance, different nutritional conditions, physical means, and single chemical or biological signals can regulate the biosynthesis of this compound . Moreover, the glycosylation of this compound by Bacillus glycosyltransferase has been shown to produce a metabolite with 89-fold higher aqueous solubility than that of this compound , suggesting that the bioactivity of this compound can be modulated by its chemical modifications.
Biochemical Analysis
Biochemical Properties
Ganoderic acid F plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with glycosyltransferase from Bacillus subtilis, which catalyzes the glycosylation of this compound, resulting in a metabolite with significantly higher aqueous solubility . This interaction enhances the compound’s bioavailability and reduces its cytotoxicity. Additionally, this compound has been shown to inhibit angiogenesis and alter proteins involved in cell proliferation, cell death, oxidative stress, calcium signaling, and endoplasmic reticulum stress .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of cancer cells and induce apoptosis, thereby exhibiting antitumor activity . The compound also modulates immune responses by enhancing the activity of natural killer cells and macrophages, contributing to its immunomodulatory effects . Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and differentiation . It also affects gene expression and cellular metabolism, leading to changes in the production of reactive oxygen species and the regulation of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. The compound binds to specific biomolecules, such as receptors and enzymes, to exert its effects. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of the extracellular matrix and play a role in cancer metastasis . Additionally, this compound modulates the expression of genes involved in cell cycle regulation, apoptosis, and immune responses . These changes in gene expression are mediated through various transcription factors and signaling pathways, including the NF-κB and AP-1 pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and modulation of immune responses . The compound’s activity may decrease over time due to degradation and loss of bioactivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance immune function and inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish at higher concentrations . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its glycosylation by glycosyltransferase, which enhances its solubility and bioavailability . The compound also affects metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for specific cellular compartments . This compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can modulate calcium signaling and endoplasmic reticulum stress responses . Additionally, the compound’s localization to the nucleus can influence gene expression and transcriptional regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acid F is primarily obtained through the extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, starting from acetyl-coenzyme A (Acetyl-CoA). The pathway includes several enzymatic reactions leading to the formation of lanosterol, which is then converted into various ganoderic acids, including this compound .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids. Genetic engineering and optimization of growth media are also explored to increase production efficiency .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid F undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation, for instance, involves the attachment of sugar moieties to the compound, enhancing its solubility and stability .
Common Reagents and Conditions:
Glycosylation: Utilizes glycosyltransferases and substrates like UDP-glucose under mild conditions (pH 6.0, 40°C) for 24 hours.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products:
Glycosylation: Produces this compound glucosides with improved aqueous solubility.
Oxidation and Reduction: Leads to various oxidized or reduced derivatives of this compound, each with distinct bioactivities.
Scientific Research Applications
Comparison with Similar Compounds
Ganoderic Acid A: Known for its hepatoprotective and anti-tumor effects.
Ganoderic Acid B: Exhibits anti-inflammatory and anti-oxidative properties.
Ganoderic Acid C: Studied for its potential in treating liver diseases.
Properties
IUPAC Name |
(6R)-6-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21,27H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21+,27-,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCNWXLKMWWVBT-AIMUVTGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316734 | |
| Record name | Ganoderic acid F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98665-15-7 | |
| Record name | Ganoderic acid F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderic acid F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganoderic acid F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANODERIC ACID F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLQ52DLW7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


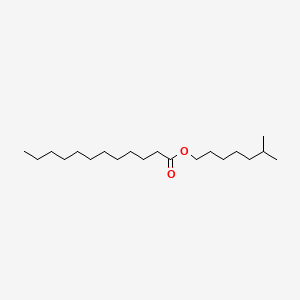
![Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1260133.png)
![(2S,4S,5R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid](/img/structure/B1260135.png)
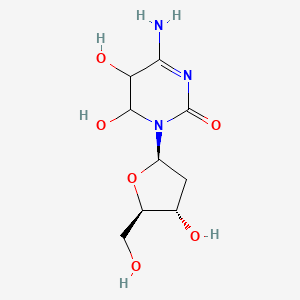
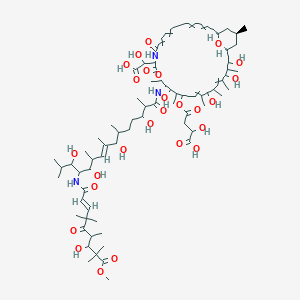
![2-[[4-(5-Chloro-2-propan-2-yloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260140.png)

